molecular formula C15H21ClN2O4S B5301478 N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide

N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide

Cat. No. B5301478
M. Wt: 360.9 g/mol
InChI Key: BBIPHCQOUCMJHH-UHFFFAOYSA-N
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Description

N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide, also known as N-(4-chlorophenyl)-N-(3-(4-morpholinyl)-2-oxo-1-(2,2,2-trifluoroethyl)propyl)-methanesulfonamide, is a chemical compound with potential applications in scientific research. This compound is a selective inhibitor of a protein called poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes.

Mechanism of Action

The mechanism of action of N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamidemethylmethanesulfonamide involves the inhibition of PARP. PARP is an enzyme that is involved in the repair of damaged DNA. When DNA is damaged, PARP is activated and recruits other proteins to the site of damage to repair it. PARP inhibitors like N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamidemethylmethanesulfonamide block the activity of PARP, which prevents the repair of damaged DNA. This can lead to the death of cancer cells, which are often more reliant on DNA repair mechanisms than normal cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamidemethylmethanesulfonamide are primarily related to its inhibition of PARP. By blocking the repair of damaged DNA, this compound can induce cell death in cancer cells. However, this compound may also have effects on normal cells, as PARP is involved in DNA repair processes in all cells. Further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamidemethylmethanesulfonamide in lab experiments is its selectivity for PARP. This compound has been shown to be highly selective for PARP, which reduces the risk of off-target effects. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamidemethylmethanesulfonamide. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to explore the use of PARP inhibitors like N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamidemethylmethanesulfonamide in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, particularly in normal cells.

Synthesis Methods

The synthesis of N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamidemethylmethanesulfonamide involves several steps. The starting material is 4-chlorobenzaldehyde, which is reacted with morpholine and ethyl acetoacetate to form a key intermediate. This intermediate is then reacted with methyl methanesulfonate to produce the final product. The overall yield of this synthesis is around 30%.

Scientific Research Applications

N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamidemethylmethanesulfonamide has potential applications in scientific research, particularly in the field of cancer research. PARP inhibitors like N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamidemethylmethanesulfonamide have been shown to be effective in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. These inhibitors work by blocking the repair of damaged DNA, which can lead to the death of cancer cells.

properties

IUPAC Name

N-[3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4S/c1-17(23(2,20)21)8-7-15(19)18-9-10-22-14(11-18)12-3-5-13(16)6-4-12/h3-6,14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIPHCQOUCMJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)N1CCOC(C1)C2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[2-(4-Chlorophenyl)morpholin-4-YL]-3-oxopropyl}-N-methylmethanesulfonamide

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